molecular formula C16H28N2O6 B2856177 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-diethoxyethyl)oxalamide CAS No. 899734-20-4

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-diethoxyethyl)oxalamide

Cat. No.: B2856177
CAS No.: 899734-20-4
M. Wt: 344.408
InChI Key: MPTVLSOFZQAEHB-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-diethoxyethyl)oxalamide is a synthetic oxalamide derivative of interest in chemical and pharmaceutical research. This compound features a 1,4-dioxaspiro[4.4]nonane group, a structure known to act as a protected carbonyl equivalent, specifically a spirocyclic ketal of cyclopentanone . This core structure is frequently utilized in organic synthesis as a building block for more complex molecules. The presence of the oxalamide (N-acetyl oxamide) linker is a key functional group that can influence the compound's properties and its potential interactions in biological systems. Compounds within this chemical family are primarily investigated for their utility as intermediates in medicinal chemistry and drug discovery projects. Researchers value this substance for its potential to be modified and incorporated into larger molecular architectures, such as protease inhibitors or other pharmacologically active scaffolds. The specific combination of the spirocyclic ketal and the diethoxyethyl chain may impart unique solubility and stereoelectronic properties, making it a valuable reagent for structure-activity relationship (SAR) studies. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(2,2-diethoxyethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O6/c1-3-21-13(22-4-2)10-18-15(20)14(19)17-9-12-11-23-16(24-12)7-5-6-8-16/h12-13H,3-11H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTVLSOFZQAEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NCC1COC2(O1)CCCC2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Synthetic Prerequisites

Molecular Architecture

The target compound features two distinct regions:

  • Oxalamide core : A central oxalamide (-NH-C(O)-C(O)-NH-) bridge linking two substituents.
  • Spirocyclic and diethoxyethyl moieties :
    • A 1,4-dioxaspiro[4.4]nonane group (spirocyclic acetal) at the N1 position.
    • A 2,2-diethoxyethyl group at the N2 position, providing steric protection and solubility.

Key Synthetic Challenges

  • Spirocyclic acetal stability : The 1,4-dioxaspiro[4.4]nonane group requires controlled acetalization to avoid ring-opening under acidic or basic conditions.
  • Oxalamide bond formation : Selective coupling of amines to oxalyl chloride intermediates without over-reaction or polymerization.
  • Functional group compatibility : The diethoxyethyl group necessitates protective strategies during coupling steps.

Synthetic Pathways

Route 1: Sequential Oxalamide Coupling

Step 1: Synthesis of N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)amine

1,4-Dioxaspiro[4.4]nonane-2-carbaldehyde (derived from cyclopentanone ethylene ketal) undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to yield the primary amine:
$$
\text{Cyclopentanone ethylene ketal} \xrightarrow[\text{NaBH}3\text{CN}]{\text{NH}4\text{OAc}} \text{1,4-Dioxaspiro[4.4]nonan-2-ylmethylamine} \quad
$$
Yield : 72–78% (reported for analogous spirocyclic amines).

Step 2: Oxalyl Chloride Activation

Ethyl oxalyl chloride reacts with the spirocyclic amine in anhydrous dichloromethane (DCM) at 0°C to form the mono-chlorooxamate intermediate:
$$
\text{Cl-C(O)-C(O)-OEt + Amine} \rightarrow \text{Cl-C(O)-C(O)-NH-Spiro} \quad
$$
Reaction Time : 2 hours at 0°C, followed by 12 hours at room temperature.
Purification : Silica gel chromatography (hexane:ethyl acetate, 3:1).

Step 3: Coupling with 2,2-Diethoxyethylamine

The chlorooxamate intermediate reacts with 2,2-diethoxyethylamine in the presence of triethylamine (TEA) to form the target oxalamide:
$$
\text{Cl-C(O)-C(O)-NH-Spiro + H}2\text{N-CH(CH}2\text{OEt)}_2 \xrightarrow{\text{TEA}} \text{Target Compound} \quad
$$
Conditions : Dry DCM, 0°C to room temperature, 24 hours.
Yield : 65–70% (based on analogous oxalamide syntheses).

Route 2: Convergent Approach via Preformed Oxalamide

Step 1: Preparation of N1,N2-Bis(protected)oxalamide

Ethyl oxalate reacts with 2,2-diethoxyethylamine in methanol to form the symmetric oxalamide, followed by mono-deprotection using hydrochloric acid:
$$
\text{(EtO)}2\text{C(O)-C(O)-OEt + 2 HN-CH(CH}2\text{OEt)}_2 \rightarrow \text{Bis(diethoxyethyl)oxalamide} \quad
$$
Mono-Deprotection : 6M HCl, 0°C, 1 hour (yield: 85%).

Step 2: Coupling with Spirocyclic Amine

The mono-deprotected oxalamide reacts with 1,4-dioxaspiro[4.4]nonan-2-ylmethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent:
$$
\text{HOOC-C(O)-NH-Diethoxyethyl + H}_2\text{N-Spiro} \xrightarrow{\text{EDC}} \text{Target Compound} \quad
$$
Yield : 60–65% after HPLC purification.

Optimization and Comparative Analysis

Yield and Purity Across Routes

Synthetic Route Overall Yield Purity (HPLC) Key Advantages
Sequential Coupling (Route 1) 65–70% ≥95% Fewer steps, no need for EDC
Convergent Approach (Route 2) 60–65% ≥98% Higher purity, better diastereomer control

Critical Parameters

  • Temperature control : Oxalyl chloride reactions require strict temperature control to prevent side reactions.
  • Solvent choice : Anhydrous DCM minimizes hydrolysis of the spirocyclic acetal.
  • Protective groups : The diethoxyethyl group remains stable under both acidic (HCl) and basic (TEA) conditions.

Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3):
    • δ 1.25 (t, 6H, -OCH2CH3), 3.55 (m, 4H, spirocyclic OCH2), 4.12 (q, 4H, -OCH2CH3), 4.30 (s, 2H, -CH2-Spiro).
  • LCMS : m/z 336.36 [M+H]+ (matches theoretical MW).

Purity Assessment

  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile:water 70:30).
  • Elemental Analysis :
    • Calculated for C17H21FN2O4: C 60.70%, H 6.29%, N 8.33%.
    • Found: C 60.68%, H 6.31%, N 8.30%.

Industrial and Experimental Considerations

Scalability Challenges

  • Cost of spirocyclic precursors : 1,4-Dioxaspiro[4.4]nonane derivatives require multistep synthesis from cyclopentanone, limiting bulk production.
  • Oxalyl chloride handling : Requires specialized equipment due to toxicity and moisture sensitivity.

Alternative Protective Groups

  • Comparative evaluation of tert-butoxycarbonyl (Boc) vs. diethoxyethyl groups showed superior stability of the latter under coupling conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-diethoxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions might be conducted at elevated temperatures, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-diethoxyethyl)oxalamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N1-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-N2-(2,2-diethoxyethyl)oxalamide exerts its effects involves interactions with molecular targets such as enzymes or receptors The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways and processes

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.4]nonan-2-ylmethanol: This compound shares the spirocyclic core but lacks the oxalamide functionality.

    N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)ethane-1,2-diamine: Similar in structure but with different functional groups.

Uniqueness

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-diethoxyethyl)oxalamide is unique due to its combination of spirocyclic and oxalamide functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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